1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a sulfonyl group, and a diazepane ring, making it a complex and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves the formation of the diazepane ring, which can be achieved through cyclization reactions involving appropriate diamines and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride
- 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)tetrahydropyridine hydrochloride
Uniqueness
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is unique due to its combination of a pyrazole ring, a sulfonyl group, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds . For example, the presence of the diazepane ring may enhance its binding affinity to certain biological targets compared to compounds with a piperazine or tetrahydropyridine ring .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c1-12-8-9(7-11-12)16(14,15)13-5-2-3-10-4-6-13;/h7-8,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMFEVKRJPTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.